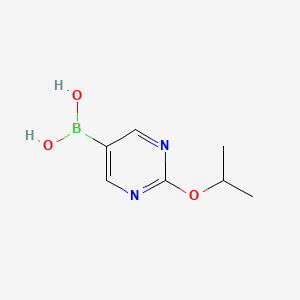

(2-Isopropoxypyrimidin-5-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Isopropoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O3. It is a solid compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The compound is characterized by its pyrimidine ring substituted with an isopropoxy group and a boronic acid moiety, making it a versatile building block in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxypyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Análisis De Reacciones Químicas

Types of Reactions: (2-Isopropoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively.

Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Commonly used solvents include THF, ethanol, and water.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Amines and Alcohols: From Chan-Lam coupling.

Aplicaciones Científicas De Investigación

(2-Isopropoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2-Isopropoxypyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a mild electrophile, facilitating the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Fluorophenylboronic Acid: Another boronic acid with a fluorine substituent, used for its unique electronic properties.

2-Pyridylboronic Acid: Similar to (2-Isopropoxypyrimidin-5-yl)boronic acid but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: this compound is unique due to its isopropoxy substituent on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where other boronic acids may not be as effective .

Actividad Biológica

(2-Isopropoxypyrimidin-5-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its boronic acid moiety, which is known for its ability to interact with diol-containing biomolecules. This interaction is crucial for the compound's potential therapeutic applications, including its role as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The boronic acid group in this compound allows it to form reversible covalent bonds with various biomolecules, particularly those containing hydroxyl groups. This property is significant for its function as an inhibitor of specific enzymes involved in cancer and other diseases. The interactions can lead to the inhibition of proteasomes and kinases, which are critical in cellular signaling pathways and protein degradation processes.

Biological Activity

1. Enzyme Inhibition

Research indicates that boronic acids can inhibit serine proteases and other enzymes. For instance, studies have shown that similar compounds can effectively inhibit dipeptidyl peptidase IV (DPPIV), a target in diabetes treatment, demonstrating their potential for therapeutic applications in metabolic diseases .

2. Anticancer Properties

this compound has been evaluated for its anticancer activity. In vitro studies suggest that it can induce cell cycle arrest at the G2/M phase in cancer cell lines, leading to growth inhibition . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy against various cancer types.

3. Antibacterial Activity

Boronic acids have been reported to exhibit antibacterial properties by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Compounds structurally related to this compound have shown promising results against resistant bacterial strains .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including MDA-MB-231 and HeLa cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.1969 μM, indicating potent anticancer activity .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibitory effects of boronic acids on DPPIV. The study established a correlation between structural modifications and enzyme inhibition potency, highlighting the importance of the boronic acid moiety for binding affinity and specificity .

Data Tables

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| Anticancer Activity | 0.1969 | MDA-MB-231 |

| Enzyme Inhibition | 0.2251 | Dipeptidyl Peptidase IV (DPPIV) |

Pharmacokinetics

Pharmacokinetic studies have revealed that compounds similar to this compound can be administered intravenously with varying degrees of bioavailability and distribution. Optimization strategies are necessary to enhance therapeutic concentrations at target sites .

Propiedades

IUPAC Name |

(2-propan-2-yloxypyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEJPMVAGHZZJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670221 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870521-32-7 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.